molecular formula C13H17ClN2O3S B2576484 4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride CAS No. 728864-64-0

4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride

Cat. No.: B2576484
CAS No.: 728864-64-0
M. Wt: 316.8
InChI Key: RAQOTRWMEXOYHB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-methylpiperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., palladium for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride involves its ability to form stable covalent bonds with target molecules. This property makes it useful in the synthesis of enzyme inhibitors, where it can bind to the active site of an enzyme and inhibit its activity. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride can be compared to other sulfonyl chloride derivatives, such as:

    4-Aminobenzenesulfonyl Chloride: A simpler compound used in similar applications but lacks the piperidine moiety.

    4-(Methylsulfonyl)benzenesulfonyl Chloride: Another sulfonyl chloride derivative with different substituents, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific structure, which combines the properties of a piperidine ring with a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-10-3-2-8-16(9-10)13(17)15-11-4-6-12(7-5-11)20(14,18)19/h4-7,10H,2-3,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQOTRWMEXOYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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